4-Hydroxy Stiripentol

Description

BenchChem offers high-quality 4-Hydroxy Stiripentol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Stiripentol including the price, delivery time, and more detailed information at info@benchchem.com.

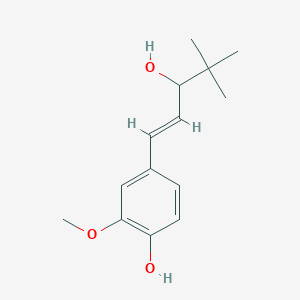

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOPPALPUQHAR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58344-42-6 | |

| Record name | 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-METHOXY-4-HYDROXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76999ILB2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Chemical Characterization of 4-Hydroxy Stiripentol for Researchers and Drug Development Professionals

Introduction: The Significance of Characterizing Stiripentol Metabolites

Stiripentol, marketed as Diacomit®, is an essential adjunctive therapy for seizures associated with Dravet syndrome, a severe form of epilepsy.[1][2] Its mechanism of action is multifaceted, primarily involving the potentiation of GABAergic neurotransmission.[1][2][3] As with any xenobiotic, the metabolic fate of stiripentol is of paramount importance in understanding its complete pharmacological and toxicological profile. The characterization of its metabolites, such as 4-Hydroxy Stiripentol, is a critical undertaking in drug development and for ensuring therapeutic safety and efficacy.

This technical guide provides a comprehensive overview of the chemical characterization of 4-Hydroxy Stiripentol. As a key metabolite, understanding its properties is crucial for a complete picture of stiripentol's disposition in the body. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, analysis, and physicochemical properties of this compound. While extensive data is available for the parent drug, stiripentol, specific experimental data for 4-Hydroxy Stiripentol is less prevalent in publicly accessible literature. Therefore, this guide will also leverage established principles and data from the parent compound to provide a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

4-Hydroxy Stiripentol is a metabolite of stiripentol, an aromatic allylic alcohol.[2][3] The chemical structure of stiripentol is 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol.[1][2] The metabolism of stiripentol in vivo is extensive, with one of the primary pathways being the oxidative cleavage of the methylenedioxy ring, which is followed by O-methylation of the resulting catechol metabolites.[3][4] This metabolic transformation leads to the formation of hydroxylated and methoxylated derivatives, including 4-Hydroxy Stiripentol.

The introduction of a hydroxyl group in place of the methylenedioxy bridge is expected to alter the physicochemical properties of the molecule, influencing its solubility, polarity, and potential for further metabolism.

| Property | Stiripentol | 4-Hydroxy Stiripentol (Predicted) |

| Molecular Formula | C14H18O3 | C13H18O3 |

| Molecular Weight | 234.29 g/mol [2] | ~222.28 g/mol |

| Solubility | Sparingly soluble in water[5] | Increased aqueous solubility compared to stiripentol |

| pKa | Not readily available | The phenolic hydroxyl group will have an acidic pKa (typically around 10) |

| LogP | ~2.9 | Lower LogP compared to stiripentol, indicating increased polarity |

Synthesis and Purification of 4-Hydroxy Stiripentol

A likely synthetic approach would involve starting with a suitably protected 4-hydroxybenzaldehyde derivative. This would be followed by a Claisen-Schmidt condensation with pinacolone to form the α,β-unsaturated ketone, and subsequent reduction of the ketone to the corresponding alcohol.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Hydroxy Stiripentol.

Experimental Protocol: A General Framework

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), would first need to be protected to prevent its interference in subsequent reactions. A common protecting group for phenols is a benzyl ether or a silyl ether.

-

Claisen-Schmidt Condensation: The protected aldehyde would then be subjected to a base-catalyzed Claisen-Schmidt condensation with pinacolone (3,3-dimethyl-2-butanone). This reaction forms the α,β-unsaturated ketone intermediate.

-

Reduction of the Ketone: The carbonyl group of the α,β-unsaturated ketone is then selectively reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a common and effective reagent for this transformation.[6]

-

Deprotection: The final step would be the removal of the protecting group from the phenolic hydroxyl to yield 4-Hydroxy Stiripentol. The deprotection method will depend on the protecting group used.

-

Purification: The crude product would then be purified using techniques such as column chromatography on silica gel.[7] The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Hydroxy Stiripentol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific spectra for 4-Hydroxy Stiripentol are not widely published, the expected chemical shifts and coupling constants can be predicted based on the structure and data from the parent compound.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring. The splitting patterns will be indicative of the substitution pattern.

-

Vinylic Protons: Two doublets in the olefinic region (around 6.0-7.0 ppm) with a large coupling constant, characteristic of a trans double bond.

-

Carbinol Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group, likely appearing as a doublet coupled to the adjacent vinylic proton.

-

tert-Butyl Group: A sharp singlet in the upfield region (around 1.0 ppm) integrating to nine protons.

-

Phenolic and Alcoholic Protons: Broad singlets that are exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Signals corresponding to the aromatic carbons, vinylic carbons, the carbon bearing the hydroxyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of 4-Hydroxy Stiripentol under electron ionization (EI) or electrospray ionization (ESI) is expected to involve characteristic losses.

Caption: Predicted major fragmentation pathways of 4-Hydroxy Stiripentol in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups (both phenolic and alcoholic).

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

-

C=C Stretch: Absorptions for the aromatic ring and the carbon-carbon double bond.

-

C-O Stretch: Strong absorptions in the fingerprint region corresponding to the C-O bonds of the alcohol, phenol, and ether.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary technique for the separation, identification, and quantification of 4-Hydroxy Stiripentol. A stability-indicating HPLC method is crucial for monitoring the purity of the compound and for its analysis in biological matrices.

HPLC Method Development

A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of 4-Hydroxy Stiripentol.

Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate or acetate) or acid (e.g., formic acid) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 20 µL |

Method Validation:

Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Metabolism and Pharmacological Context

Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4.[4] The formation of 4-Hydroxy Stiripentol is a result of this oxidative metabolism. It is important to note that stiripentol is also an inhibitor of several CYP enzymes, which can lead to drug-drug interactions.[8]

The pharmacological activity of 4-Hydroxy Stiripentol is not well-documented in publicly available literature. It is plausible that the introduction of a hydroxyl group could alter its activity at the GABA-A receptor or its ability to inhibit lactate dehydrogenase, two of the proposed mechanisms of action for stiripentol.[1][3] Further research is needed to determine the anticonvulsant activity and the toxicological profile of this metabolite. A recent study has suggested that metabolic activation of stiripentol to an α,β-unsaturated ketone metabolite may contribute to its cytotoxicity.[9]

Caption: Simplified metabolic pathway of Stiripentol leading to 4-Hydroxy Stiripentol.

Conclusion and Future Directions

The chemical characterization of 4-Hydroxy Stiripentol is a critical aspect of understanding the overall pharmacology and safety profile of stiripentol. This guide has provided a comprehensive framework for its synthesis, purification, and analysis, drawing upon established chemical principles and data from the parent compound.

A significant gap in the publicly available scientific literature exists regarding the specific experimental data for 4-Hydroxy Stiripentol. Future research should focus on:

-

The targeted synthesis and complete spectroscopic characterization of 4-Hydroxy Stiripentol to provide a certified reference standard.

-

The development and validation of sensitive and specific analytical methods for its quantification in biological matrices.

-

The investigation of its pharmacological activity, including its anticonvulsant efficacy and its potential for off-target effects.

-

A thorough toxicological evaluation to assess its safety profile.

By addressing these research questions, the scientific community can gain a more complete understanding of the role of 4-Hydroxy Stiripentol in the therapeutic and adverse effects of stiripentol, ultimately contributing to the safer and more effective use of this important antiepileptic drug.

References

-

Bialer, M., & Yagen, B. (2007). Stiripentol: a novel antiepileptic drug. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 27(2), 235-241. [Link]

-

FDA. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Wikipedia. (n.d.). Stiripentol. [Link]

-

Ma, L., et al. (2025). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical Research in Toxicology. [Link]

-

Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. McGraw-Hill Education. [Link]

-

Pharmaffiliates. (n.d.). Stiripentol-impurities. [Link]

-

de la Cruz, P., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules, 29(1), 123. [Link]

-

Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. [Link]

-

Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 835103. [Link]

-

SCIEX. (n.d.). Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites. [Link]

- Google Patents. (n.d.).

-

FDA. (2018). NDA 206709/207223 Pharmacology Review(s). [Link]

-

Chancharme, L., et al. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties. AES Annual Meeting. [Link]

-

de la Cruz, P., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. National Institutes of Health. [Link]

-

Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(4), 405-421. [Link]

-

Sudrik, V., et al. (2022). A Facile One-pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 38(6), 1414-1418. [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed.... [Link]

-

ResearchGate. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. [Link]

-

ResearchGate. (n.d.). Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities. [Link]

-

Therapeutic Goods Administration (TGA). (2019). Australian Public Assessment Report for Stiripentol. [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

-

Darwish, H. W., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Institutes of Health. [Link]

-

National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

-

ResearchGate. (n.d.). A Facile One-pot Process for the Synthesis of Stiripentol. [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]

-

MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PubMed. (2022). ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. [Link]

Sources

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stiripentol - Wikipedia [en.wikipedia.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Activation of Stiripentol Correlates with Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro metabolic pathway of Stiripentol to 4-Hydroxy Stiripentol

An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Stiripentol

Abstract

Stiripentol (STP), an essential adjunctive therapy for Dravet syndrome, possesses a complex metabolic profile critical to its efficacy and drug-drug interaction potential. This technical guide provides an in-depth exploration of the primary in vitro oxidative metabolic pathways of Stiripentol. Contrary to the notion of a simple aromatic hydroxylation to a "4-Hydroxy Stiripentol," the predominant and most significant biotransformation is the cytochrome P450-mediated oxidative cleavage of its methylenedioxy bridge, yielding catechol derivatives. This guide elucidates this primary pathway, alongside other oxidative transformations such as t-butyl hydroxylation. We present the key enzymatic players, primarily CYP1A2, CYP2C19, and CYP3A4, and provide detailed, field-proven protocols for researchers to investigate these pathways using human liver microsomes and recombinant enzyme systems. The objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize Stiripentol's metabolism.

Introduction to Stiripentol: A Unique Anticonvulsant

Stiripentol, chemically known as (1-(3,4-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol), is a structurally unique, aromatic allylic alcohol used as an antiseizure medication.[1] Its primary indication is for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy, typically in conjunction with clobazam and valproate.[2]

Beyond its direct anticonvulsant effects as a positive allosteric modulator of GABA-A receptors, Stiripentol's clinical profile is heavily influenced by its role as a significant inhibitor of multiple cytochrome P450 (CYP) enzymes.[1][2] This inhibitory action, particularly on CYP3A4 and CYP2C19, elevates the plasma concentrations of co-administered drugs like clobazam, contributing substantially to the overall therapeutic effect.[3] Understanding the metabolism of Stiripentol is therefore a dual necessity: to characterize its clearance pathways and to predict and manage its profound impact on the disposition of other medications. Stiripentol is extensively metabolized, with oxidative metabolism accounting for approximately 75% of its elimination.[4]

The Primary Oxidative Metabolic Pathways of Stiripentol

A detailed investigation into Stiripentol's biotransformation reveals several key oxidative pathways. It is crucial for researchers to understand that the principal hydroxylation event on the aromatic ring does not result in a "4-Hydroxy Stiripentol" metabolite with an intact methylenedioxy group. Instead, the primary pathway involves the enzymatic opening of this ring.

Pathway I: Oxidative Cleavage of the Methylenedioxy Ring (Major Pathway)

The most quantitatively important metabolic pathway for Stiripentol is the cytochrome P450-mediated cleavage of the methylenedioxy ring.[5] This reaction transforms the methylenedioxy moiety into a catechol (3,4-dihydroxy) structure. This biotransformation is highly significant as the formation of this catechol metabolite is believed to be the mechanistic basis for Stiripentol's potent, mechanism-based inhibition of certain CYP enzymes.[6] The resulting catechol can then undergo further Phase II metabolism, such as O-methylation.[5]

Pathway II: Hydroxylation of the t-Butyl Group

Another documented oxidative route is the hydroxylation of the sterically hindered tertiary-butyl group.[3][5] This pathway produces a more polar metabolite, facilitating its subsequent elimination.

Pathway III: Isomerization to 3-Pentanone

Metabolism can also occur at the allylic alcohol side-chain, converting it to an isomeric 3-pentanone structure.[5] This involves an initial oxidation of the alcohol followed by reduction of the olefin bond.

The diagram below illustrates these key metabolic transformations.

Caption: Primary oxidative metabolic pathways of Stiripentol.

Key Cytochrome P450 Enzymes in Stiripentol Metabolism

In vitro studies using human liver microsomes and recombinant enzymes have identified several key CYP isoforms responsible for the metabolism of Stiripentol. While no single enzyme has a dominant role, a few are consistently implicated.[4]

-

CYP3A4, CYP2C19, and CYP1A2: These are considered the main liver CYP isoenzymes involved in Stiripentol's metabolism.[4][7]

-

CYP2C9: This isoform is also noted to be involved in the metabolic processes.[4]

The causality behind studying these specific enzymes is their high expression level in the human liver and their known roles in metabolizing a wide range of xenobiotics. Furthermore, Stiripentol is not just a substrate but also a potent inhibitor of these enzymes, leading to clinically significant drug-drug interactions (DDIs).

| Enzyme | Role in Stiripentol Metabolism | Inhibition by Stiripentol (In Vitro) | Reference |

| CYP3A4 | Substrate Metabolism | Potent Inhibitor | [4][8] |

| CYP2C19 | Substrate Metabolism | Potent Inhibitor | [4][8] |

| CYP1A2 | Substrate Metabolism | Potent Inhibitor (Time-Dependent) | [4][8][9] |

| CYP2C9 | Substrate Metabolism | Inhibitor | [4][8] |

Table 1: Summary of Key CYP Enzymes Involved in Stiripentol Metabolism and Inhibition.

In Vitro Methodologies for Elucidating Stiripentol Metabolism

To characterize the formation of Stiripentol's metabolites, a series of well-established in vitro experiments are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Rationale for In Vitro System Selection

-

Human Liver Microsomes (HLMs): HLMs are the gold standard for initial in vitro metabolism studies. They contain a rich complement of Phase I enzymes, particularly CYPs, and are cost-effective for screening and metabolite identification.[10]

-

Recombinant CYPs (rCYPs): To pinpoint which specific enzyme is responsible for forming a particular metabolite (reaction phenotyping), incubations with individual, cDNA-expressed CYP enzymes are essential.[11] This approach provides unambiguous identification of the enzymatic pathways.

Protocol 1: Metabolite Identification using Human Liver Microsomes (HLMs)

This protocol aims to generate and identify the primary oxidative metabolites of Stiripentol.

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Stiripentol (dissolved in a minimal amount of organic solvent like acetonitrile, final concentration typically 1-10 µM; solvent concentration <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the enzymatic reaction. This system ensures a sustained supply of the essential CYP cofactor, NADPH.

-

Control Incubations (Self-Validation):

-

No NADPH: A negative control where the regenerating system is replaced with buffer. This validates that metabolite formation is NADPH-dependent (i.e., CYP-mediated).

-

No Microsomes: A control to check for non-enzymatic degradation of Stiripentol.

-

No Substrate: A control to identify any potential interfering peaks from the matrix.

-

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). The organic solvent precipitates the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify parent drug and potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol 2: CYP Reaction Phenotyping with Recombinant Enzymes

This protocol determines the relative contribution of individual CYP isoforms to Stiripentol's metabolism.

Step-by-Step Methodology:

-

Prepare Parallel Incubations: For each CYP isoform to be tested (e.g., rCYP1A2, rCYP2C19, rCYP3A4, etc.), prepare a separate incubation mixture in a 96-well plate or individual tubes. Each well should contain:

-

Phosphate Buffer (100 mM, pH 7.4)

-

A specific recombinant CYP enzyme (at a concentration recommended by the manufacturer, e.g., 25 pmol/mL)

-

Stiripentol (final concentration 1 µM)

-

-

Control Incubations:

-

Vector Control: Incubate with a control protein preparation from the same expression system that lacks the active CYP enzyme. This accounts for any non-specific binding or metabolism.

-

Positive Control: For each rCYP isoform, run a parallel incubation with a known, probe substrate for that enzyme to confirm its enzymatic activity.

-

-

Pre-incubation & Initiation: Follow steps 2 and 3 from the HLM protocol.

-

Time Course Sampling: Incubate at 37°C. At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and terminate the reaction as described in Step 6 of the HLM protocol.

-

Analysis: Analyze all samples by LC-MS/MS. Quantify the depletion of the parent Stiripentol over time for each enzyme. The rate of depletion indicates the enzyme's capacity to metabolize the drug.

Experimental Workflow and Data Interpretation

The successful characterization of Stiripentol's metabolism relies on a logical and systematic workflow, from experimental execution to data analysis.

Caption: Workflow for in vitro characterization of Stiripentol metabolism.

Interpreting the Results:

-

From the HLM experiment , the LC-MS/MS data will reveal peaks corresponding to potential metabolites. A metabolite resulting from the cleavage of the methylenedioxy ring followed by the addition of two hydrogens will have a mass increase of +2 Da compared to the parent drug. A t-butyl hydroxylation will result in a mass increase of +16 Da (addition of an oxygen atom).

-

From the rCYP experiment , plotting the percentage of Stiripentol remaining versus time for each isoform will reveal which enzymes are capable of metabolizing the drug. A rapid depletion rate signifies a significant contribution from that enzyme. By comparing the metabolite profile from the active rCYP incubations with those from the HLM experiment, one can definitively assign the formation of a specific metabolite to a specific CYP enzyme.

Conclusion and Future Directions

This guide establishes that the primary in vitro oxidative metabolism of Stiripentol is not a simple hydroxylation but a more complex cleavage of the methylenedioxy ring to form catechol derivatives, a process mediated by CYP1A2, CYP2C19, and CYP3A4. Understanding this pathway is paramount for appreciating Stiripentol's mechanism of CYP inhibition and its extensive drug-drug interaction profile. The provided protocols offer a robust framework for researchers to replicate and expand upon these findings.

Future research should focus on quantifying the kinetics (Kₘ, Vₘₐₓ) of the formation of each major metabolite by the key CYP isoforms. Additionally, investigating the subsequent Phase II conjugation pathways of the primary catechol metabolite will provide a more complete picture of Stiripentol's disposition and clearance in humans.

References

-

Goodman & Gilman's: Annual FDA Approvals. (n.d.). Stiripentol. In AccessMedicine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

-

Moreland, T. A., Astoin, J., Lepage, F., & Baillie, T. A. (1986). The metabolic fate of stiripentol in man. Drug Metabolism and Disposition, 14(6), 654–662. Retrieved from [Link]

-

Peigné, S., Rey, E., Le Guern, M. E., Dulac, O., Chiron, C., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Retrieved from [Link]

-

Chancharme, L., Bacq, A., & Castagne, V. (2022). Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. AES Annual Meeting Abstracts. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). DIACOMIT (stiripentol) Prescribing Information. Retrieved from [Link]

-

Depaulis, A., Leresche, N., & Marescaux, C. (2022). Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels. Epilepsia, 63(3), 735-746. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). DIACOMIT (stiripentol) Label. Retrieved from [Link]

-

Quilichini, P. P., Chiron, C., & Ben-Ari, Y. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 36(9), 937–955. Retrieved from [Link]

-

Li, J., Wang, Q., & Hong, Z. (2024). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

-

Nicolas, J. M., Choonara, I., & Rane, A. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Paediatric and Perinatal Drug Therapy, 23(1), 1-3. Retrieved from [Link]

-

Levy, R. H., Loiseau, P., & Guyot, M. (1998). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Clinical Pharmacology and Therapeutics, 63(5), 567-578. Retrieved from [Link]

-

Zhang, K., Lepage, F., Cuvier, G., Astoin, J., Rashed, M. S., & Baillie, T. A. (1990). The metabolic fate of stiripentol in the rat. Studies on cytochrome P-450-mediated methylenedioxy ring cleavage and side chain isomerism. Drug Metabolism and Disposition, 18(5), 794-803. Retrieved from [Link]

-

Peigné, S., Rey, E., Le Guern, M. E., Dulac, O., Chiron, C., & Pons, G. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition, 34(4), 608-611. Retrieved from [Link]

-

Patel, M. N., & Kumar, V. (2021). A Facile One-Pot Process for the Synthesis of Stiripentol. Asian Journal of Chemistry, 33(7), 1673-1676. Retrieved from [Link]

-

Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

-

Basak, A., & Rawal, S. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. Retrieved from [Link]

-

Tsuda, Y., Uno, Y., & Utoh, M. (2023). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition, 51(11), 1461-1468. Retrieved from [Link]

-

Visikol. (2023). Reaction Phenotyping Assay. Retrieved from [Link]

-

Korprasertthaworn, P., Polasek, T. M., & Miners, J. O. (2015). In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. Drug Metabolism and Disposition, 43(12), 1837-1845. Retrieved from [Link]

Sources

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The metabolic fate of stiripentol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic fate of stiripentol in the rat. Studies on cytochrome P-450-mediated methylenedioxy ring cleavage and side chain isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

The Cytochrome P450-Mediated Formation of 4-Hydroxy Stiripentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol, an orphan antiseizure medication, plays a crucial role in the management of Dravet syndrome. Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, which is dominated by extensive metabolism and significant interactions with the cytochrome P450 (CYP450) enzyme system. This technical guide provides an in-depth exploration of the role of CYP450 enzymes in the biotransformation of Stiripentol, with a specific focus on the formation of its major metabolite, 4-Hydroxy Stiripentol. We will delve into the key CYP450 isoforms involved, the mechanistic underpinnings of this metabolic pathway, and the experimental methodologies employed to elucidate these processes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of antiepileptic drugs and their metabolic pathways.

Introduction: Stiripentol and its Clinical Significance

Stiripentol is a structurally unique, aromatic allylic alcohol anticonvulsant drug.[1] It is primarily indicated as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[2] A key feature of Stiripentol's clinical utility is its ability to inhibit various CYP450 enzymes, thereby increasing the plasma concentrations of co-administered antiepileptic drugs, such as clobazam and its active metabolite, norclobazam.[3][4] Beyond its role as a metabolic inhibitor, Stiripentol possesses intrinsic anticonvulsant properties, although the precise mechanisms are still under investigation.[3] The drug's chemical structure is (RS)-(E)-4,4-dimethyl-1-[3,4(methylenedioxy)-phenyl]-1-penten-3-ol.[1]

The metabolism of Stiripentol is extensive, with multiple metabolic pathways contributing to its clearance.[5] Understanding these pathways is critical for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety. One of the principal metabolic routes is the hydroxylation of the t-butyl group, leading to the formation of 4-Hydroxy Stiripentol.[5] This guide will focus on the enzymatic machinery responsible for this specific biotransformation.

The Central Role of CYP450 Enzymes in Stiripentol Metabolism

The cytochrome P450 superfamily of enzymes, primarily located in the liver, is the main catalyst for the Phase I metabolism of a vast array of xenobiotics, including Stiripentol. In vitro studies have identified several CYP450 isoforms as key players in the oxidative metabolism of this drug.

Key CYP450 Isoforms Involved in Stiripentol Oxidation

In vitro investigations utilizing human liver microsomes and cDNA-expressed CYP enzymes have pinpointed CYP1A2, CYP2C19, and CYP3A4 as the primary isoforms responsible for the oxidative metabolism of Stiripentol.[6] The oxidative metabolism, in total, accounts for approximately 75% of the drug's overall metabolism.[6] While multiple pathways exist, including demethylation and glucuronidation, the hydroxylation of the t-butyl group to form 4-Hydroxy Stiripentol is a significant route of biotransformation.[5]

The following DOT graph illustrates the primary metabolic pathway of Stiripentol to 4-Hydroxy Stiripentol, highlighting the involvement of the key CYP450 enzymes.

Experimental Approaches to Elucidating the Role of CYP450s

The identification and characterization of the CYP450 enzymes involved in 4-Hydroxy Stiripentol formation rely on a series of well-established in vitro experimental protocols. These methods provide a controlled environment to dissect the contribution of individual enzyme isoforms.

In Vitro Metabolism Studies with Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of hepatocytes that are rich in CYP450 enzymes and serve as a standard model for studying drug metabolism.

Protocol for In Vitro Stiripentol Metabolism Assay with HLMs:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (e.g., 200 µL final volume) contains:

-

Human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration).

-

Stiripentol (at various concentrations to determine enzyme kinetics).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Magnesium chloride (MgCl₂) to support CYP450 activity.

-

-

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH (e.g., 1 mM final concentration). A control incubation without NADPH is run in parallel to assess for non-enzymatic degradation.

-

Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reaction Phenotyping with Recombinant Human CYP Enzymes

To pinpoint the specific CYP isoforms responsible for 4-Hydroxy Stiripentol formation, experiments are conducted using commercially available recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

Protocol for Reaction Phenotyping:

-

Incubation Setup: Separate incubations are prepared for each recombinant CYP isoform of interest (e.g., CYP1A2, CYP2C19, CYP3A4).

-

Incubation Conditions: The incubation mixture is similar to that used for HLMs, but with the specific recombinant CYP enzyme instead of the microsomal pool.

-

Data Analysis: The rate of 4-Hydroxy Stiripentol formation is measured for each CYP isoform. The relative contribution of each enzyme can then be estimated.

Chemical Inhibition Studies

The use of CYP-specific chemical inhibitors in HLM incubations provides further evidence for the involvement of particular isoforms.

Table 1: Commonly Used CYP-Specific Chemical Inhibitors

| CYP Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C19 | Ticlopidine |

| CYP3A4 | Ketoconazole |

By observing the degree of inhibition of 4-Hydroxy Stiripentol formation in the presence of these specific inhibitors, the contribution of each CYP isoform can be corroborated.

Quantitative Analysis of Stiripentol and its Metabolites

Accurate and sensitive analytical methods are paramount for the quantitative determination of Stiripentol and 4-Hydroxy Stiripentol in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.

Key Aspects of LC-MS/MS Method Development:

-

Chromatographic Separation: A suitable reversed-phase C18 column is typically used to separate Stiripentol and its metabolites from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation) for each compound. This highly selective detection minimizes interference from other substances in the sample.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

The Dual Role of Stiripentol: Substrate and Inhibitor

A crucial aspect of Stiripentol's pharmacology is its dual role as both a substrate and an inhibitor of CYP450 enzymes.[2][3] This has significant clinical implications, particularly in the context of polypharmacy, which is common in the treatment of epilepsy.

Table 2: IC50 Values for CYP Inhibition by Stiripentol

| CYP Isoform | IC50 (µM) |

| CYP1A2 | 6.6 |

| CYP2C19 | 9.2 |

Data from FDA accessdata.[6]

The inhibitory effect of Stiripentol on CYP enzymes, particularly CYP3A4 and CYP2C19, is a cornerstone of its therapeutic efficacy when used in combination with other antiepileptic drugs like clobazam.[3][4] By inhibiting the metabolism of these co-administered drugs, Stiripentol increases their plasma concentrations and, consequently, their therapeutic effect.

Conclusion and Future Directions

The formation of 4-Hydroxy Stiripentol is a significant metabolic pathway in the clearance of Stiripentol, mediated primarily by the CYP450 enzymes CYP1A2, CYP2C19, and CYP3A4. A thorough understanding of this metabolic process is essential for optimizing the clinical use of Stiripentol, managing drug-drug interactions, and guiding the development of new antiepileptic therapies.

Future research should focus on:

-

Quantitative Contribution of Each CYP Isoform: Precisely quantifying the contribution of each CYP isoform to the formation of 4-Hydroxy Stiripentol.

-

Pharmacogenomic Variability: Investigating the impact of genetic polymorphisms in CYP2C19 and other relevant enzymes on the metabolism of Stiripentol and its clinical outcomes.

-

In Vivo Metabolite Profiling: Further characterizing the complete in vivo metabolite profile of Stiripentol in different patient populations.

By continuing to unravel the complexities of Stiripentol's metabolism, we can further enhance its safe and effective use in the management of Dravet syndrome and potentially other severe epilepsy disorders.

References

-

U.S. Food and Drug Administration. (2017). 206709Orig1s000 207223Orig1s000. [Link]

-

NPS MedicineWise. (2020). Stiripentol. [Link]

-

Giraud, C., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Drugs. [Link]

-

Wikipedia. (n.d.). Stiripentol. [Link]

-

Giraud, C., et al. (2006). In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism. Drug Metabolism and Disposition. [Link]

-

National Center for Biotechnology Information. (2019). Stiripentol. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

PharmaCompass. (n.d.). Stiripentol. [Link]

-

U.S. Food and Drug Administration. (2017). 206709Orig1s000 207223Orig1s000 Clinical Pharmacology Review. [Link]

-

Ohtsuki, Y., et al. (2023). Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation. Drug Metabolism and Disposition. [Link]

-

Levy, R. H., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants. Clinical Pharmacology and Therapeutics. [Link]

-

Jain, P., et al. (2018). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. [Link]

-

Chiron, C. (2016). Stiripentol for the treatment of Dravet syndrome. Expert Review of Neurotherapeutics. [Link]

-

Almeida, A. M., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Agilent Technologies. (n.d.). Simultaneous Analysis of Newer Antiepileptic Drugs by Rapid Resolution LC/ Triple Quadrupole Mass Spectrometry. [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Ammann, A., et al. (2017). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. Stiripentol - Wikipedia [en.wikipedia.org]

- 2. nps.org.au [nps.org.au]

- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stiripentol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Metabolism of Stiripentol and the Investigation of its 4-Hydroxy Metabolite

Introduction

Stiripentol (STP), marketed as Diacomit®, is an anticonvulsant medication primarily indicated as an adjunctive therapy for seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1] Structurally distinct from other major antiepileptic drugs, stiripentol is an aromatic allylic alcohol.[2] Its clinical efficacy is attributed to a multi-faceted mechanism of action, including the potentiation of GABAergic neurotransmission, modulation of ion channels, and inhibition of lactate dehydrogenase.[1][2] A crucial aspect of stiripentol's pharmacological profile is its extensive metabolism and its role as an inhibitor of various cytochrome P450 (CYP) enzymes, which has significant implications for its use in polytherapy.[1]

This technical guide provides a detailed overview of the metabolic pathways of stiripentol, with a specific focus on the formation and current understanding of its 4-hydroxy metabolite, 4-Hydroxy Stiripentol. For researchers and professionals in drug development, a thorough comprehension of a drug's metabolic fate is paramount for optimizing therapeutic strategies and anticipating drug-drug interactions. This document will synthesize the available preclinical data to elucidate the role—or lack thereof—of 4-Hydroxy Stiripentol in the overall anticonvulsant effect of its parent compound.

The Metabolic Landscape of Stiripentol

Stiripentol undergoes extensive metabolism in the liver, with at least 13 different metabolites identified in urine.[2] The primary metabolic transformations are mediated by CYP enzymes, notably CYP1A2, CYP2C19, and CYP3A4, and through glucuronidation.[2] The main metabolic routes include:

-

Oxidative cleavage of the methylenedioxy ring system: This is a significant pathway in the biotransformation of stiripentol.

-

Glucuronidation: Direct conjugation of the hydroxyl group with glucuronic acid facilitates the excretion of the parent drug and its metabolites.

-

Hydroxylation of the tert-butyl group: This process leads to the formation of 4-Hydroxy Stiripentol.[2]

-

O-methylation of catechol metabolites.

-

Conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure. [2]

The intricate metabolism of stiripentol is visually represented in the following pathway diagram.

Caption: Metabolic pathways of Stiripentol.

Investigating 4-Hydroxy Stiripentol: An Evidence-Based Perspective

The hydroxylation of stiripentol's tert-butyl group results in the formation of 4-Hydroxy Stiripentol. While the formation of this metabolite is documented, its contribution to the anticonvulsant effects of stiripentol remains largely uncharacterized in the public domain. A review of the available scientific literature and regulatory documents reveals a critical finding: there are no known active metabolites of stiripentol circulating in plasma that are believed to contribute to its efficacy.[3] This suggests that 4-Hydroxy Stiripentol is likely pharmacologically inactive or is present at concentrations too low to exert a significant anticonvulsant effect.

Several factors could contribute to this observation:

-

Pharmacological Inactivity: The structural modification at the tert-butyl group may diminish or abolish the molecule's ability to interact with its pharmacological targets, such as the GABA-A receptor.

-

Rapid Subsequent Metabolism: 4-Hydroxy Stiripentol may be rapidly converted into other, inactive metabolites and/or quickly conjugated for excretion.

-

Limited Brain Penetration: The addition of a hydroxyl group increases the polarity of the molecule, which could significantly reduce its ability to cross the blood-brain barrier and reach its site of action within the central nervous system. The parent compound, stiripentol, has a brain-to-plasma concentration ratio of approximately 0.5 to 1.2 in rats, indicating good brain penetration.[1] The corresponding ratio for 4-Hydroxy Stiripentol is unknown but is predicted to be lower.

Pharmacokinetic Profile of Stiripentol: Context for its Metabolites

Understanding the pharmacokinetics of the parent drug provides a framework for hypothesizing the behavior of its metabolites.

| Parameter | Description | Reference |

| Absorption | Well-absorbed orally, with Tmax ranging from 1.25-2.96 hours under fed conditions. | [3] |

| Distribution | Approximately 99% is bound to plasma proteins. | [4] |

| Metabolism | Extensively metabolized by CYP1A2, CYP2C19, and CYP3A4, as well as glucuronidation. | [2] |

| Elimination | Primarily excreted in the urine as metabolites. The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours. | [2][4] |

| Stereoselectivity | The (+)-enantiomer is approximately 2.4 times more potent as an anticonvulsant than the (-)-enantiomer and is eliminated more rapidly. | [5][6] |

Given that hydroxylation generally increases water solubility, it is plausible that 4-Hydroxy Stiripentol has a shorter elimination half-life than the parent compound due to more efficient renal clearance.

Preclinical Evaluation of Anticonvulsant Activity: Standard Methodologies

While data on 4-Hydroxy Stiripentol is lacking, the methodologies to assess its potential anticonvulsant activity are well-established. The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are standard in the field for evaluating novel anticonvulsant compounds.

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Experimental Workflow:

Caption: Workflow for the Maximal Electroshock (MES) test.

Protocol:

-

Animal Selection: Adult male mice or rats are commonly used.

-

Dosing: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound.

-

Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure endpoint.

-

Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Test

This model is sensitive to compounds that are effective against myoclonic and absence seizures.[6][7]

Protocol:

-

Animal Selection: Adult male mice or rats are typically used.

-

Dosing: The test compound or vehicle is administered at a predetermined time before the convulsant.

-

Convulsant Administration: A subcutaneous (s.c.) or intravenous (i.v.) injection of PTZ is administered. For s.c. administration, a dose that induces clonic seizures in >95% of control animals is used (e.g., 85 mg/kg in mice).

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: The primary endpoint is the absence of clonic seizures. The latency to the first seizure can also be measured.

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from seizures.

Conclusion and Future Research Directions

The available evidence strongly suggests that the anticonvulsant activity of stiripentol is primarily due to the parent compound itself, with no significant contribution from its metabolites, including 4-Hydroxy Stiripentol. The assertion from regulatory bodies that there are no known active metabolites in circulation provides a key piece of information for researchers in this field.

However, the absence of direct evidence is not conclusive proof of inactivity. To definitively characterize the pharmacological profile of 4-Hydroxy Stiripentol, the following research is recommended:

-

Chemical Synthesis: The synthesis of an analytical standard of 4-Hydroxy Stiripentol is the first critical step.

-

In Vitro Characterization: The synthesized compound should be evaluated for its activity at GABA-A receptors and its effects on ion channels in vitro to determine if it retains any of the parent compound's mechanisms of action.

-

In Vivo Anticonvulsant Screening: Should in vitro activity be observed, the compound should be tested in standard animal models of epilepsy, such as the MES and PTZ tests, to determine its in vivo efficacy and potency (ED50).

-

Pharmacokinetic Studies: A comprehensive pharmacokinetic study of isolated 4-Hydroxy Stiripentol should be conducted to determine its absorption, distribution (including brain penetration), metabolism, and elimination profile.

Such studies would definitively close the knowledge gap regarding the role of this metabolite and provide a more complete understanding of the pharmacology of stiripentol.

References

-

Kassab, R., et al. (2023). An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 37(7), 565-585. [Link]

- Brunton, L. L., et al. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill.

-

Arends, R. H. A., et al. (1994). Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect. Epilepsy Research, 18(2), 91-96. [Link]

-

Auvin, S., et al. (2013). Stiripentol exhibits higher anticonvulsant properties in the immature than in the mature rat brain. Epilepsia, 54(12), 2082-2090. [Link]

-

Shen, D. D., et al. (1992). Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol. Epilepsy Research, 13(1), 33-41. [Link]

-

Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - Diacomit (stiripentol). U.S. Food and Drug Administration. [Link]

-

Sánchez-Montes, M., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules, 29(1), 1-20. [Link]

-

Wikipedia contributors. (2024, January 15). Stiripentol. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Margineanu, D. G., & Wülfert, E. (2022). Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels. Epilepsia, 63(5), 1239-1250. [Link]

-

Epilepsy Foundation. (2023, October 16). Stiripentol. [Link]

-

Quilichini, P. P., & Chiron, C. (2012). The effects of stiripentol on GABAA receptors. Epilepsia, 53 Suppl 8, 22-26. [Link]

-

Medscape. (n.d.). Diacomit (stiripentol) dosing, indications, interactions, adverse effects, and more. [Link]

-

Pharma Learners. (2025, March 8). Pharmacology of Stiripentol (Diacomit) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

Naylor, D. E., et al. (2013). Stiripentol is anticonvulsant by potentiating GABAergic transmission in a model of benzodiazepine-refractory status epilepticus. Epilepsia, 54(1), 71-80. [Link]

-

Hawkins, N. A., et al. (2024). Development of a preclinical screening platform for clinically relevant therapy of Dravet syndrome. bioRxiv. [Link]

Sources

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. youtube.com [youtube.com]

- 5. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stiripentol exhibits higher anticonvulsant properties in the immature than in the mature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Key Player: A Technical Guide to Identifying 4-Hydroxy Stiripentol as a Major Metabolite of Stiripentol

Foreword: Charting the Metabolic Journey of Stiripentol

Stiripentol, an anticonvulsant drug primarily indicated for the treatment of seizures associated with Dravet syndrome, undergoes extensive biotransformation in the body.[1][2] Understanding its metabolic fate is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the identification and characterization of 4-Hydroxy Stiripentol, a significant product of Stiripentol's metabolic cascade. We will delve into the scientific rationale behind the experimental strategies employed, present detailed methodologies for its identification and quantification, and offer insights into the enzymatic machinery responsible for its formation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

The Metabolic Landscape of Stiripentol: A Primer

Stiripentol is subject to considerable metabolic conversion, with urinary metabolites accounting for the majority of an administered dose.[1][3] The primary metabolic transformations involve two key processes: oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][3] In vitro studies have pinpointed the involvement of several major cytochrome P450 (CYP) isoenzymes in its metabolism, namely CYP1A2, CYP2C19, and CYP3A4.[1][2] Early metabolic studies in humans identified a total of 13 distinct metabolites in urine, underscoring the complexity of its biotransformation.[1][3]

Among the various metabolic pathways, the generation of catechol derivatives through the opening of the methylenedioxy ring is considered a quantitatively important route.[3] Additionally, hydroxylation of the t-butyl group and conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure have been described as operational metabolic pathways.[3] It is within the context of these oxidative transformations that 4-Hydroxy Stiripentol emerges as a metabolite of significant interest.

The Quest for 4-Hydroxy Stiripentol: A Multi-faceted Identification Strategy

In Vitro Metabolism: Simulating the Hepatic Engine

The initial line of investigation typically involves in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.

-

Rationale for In Vitro Models: Human liver microsomes (HLMs) and recombinant human CYP enzymes are the workhorses of in vitro drug metabolism studies. HLMs provide a comprehensive representation of the Phase I and Phase II metabolic enzymes present in the liver, offering a realistic initial screen for metabolite formation. The use of specific recombinant CYP enzymes allows for the precise identification of the enzymatic players responsible for the formation of a particular metabolite, in this case, 4-Hydroxy Stiripentol. This is crucial for predicting potential drug-drug interactions.

-

Experimental Workflow: The logical flow of an in vitro investigation is designed to first detect the formation of the metabolite and then to identify the responsible enzymes.

In Vitro Metabolite Identification Workflow

In Vivo Corroboration: From Bench to Biological Reality

While in vitro studies provide valuable mechanistic insights, in vivo studies in preclinical species and ultimately in humans are essential to confirm the physiological relevance of a metabolite.

-

Rationale for In Vivo Studies: Animal models, such as rats, are often used in initial in vivo metabolism studies to understand the metabolic profile in a whole organism. Subsequent human studies, involving the analysis of urine and plasma from individuals administered Stiripentol, provide the definitive evidence of metabolite formation in the target species. The analysis of urine is particularly crucial for identifying and quantifying excretory metabolites.

The Analytical Arsenal: High-Resolution Detection and Structural Elucidation

The identification and characterization of metabolites rely heavily on sophisticated analytical instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the cornerstone of modern metabolite identification. LC separates the complex mixture of compounds in a biological sample, while MS/MS provides highly sensitive and specific detection, along with structural information based on the fragmentation patterns of the molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been a powerful tool for the analysis of volatile and thermally stable compounds. For Stiripentol and its metabolites, derivatization is often required to improve their chromatographic properties and sensitivity. Early studies on Stiripentol metabolism successfully employed GC-MS for the identification of urinary metabolites.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of a novel metabolite, NMR spectroscopy is the gold standard. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure and stereochemistry of a molecule.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following sections provide detailed, field-proven protocols for the key experiments involved in the identification of 4-Hydroxy Stiripentol.

Protocol 1: In Vitro Incubation with Human Liver Microsomes

Objective: To generate and detect 4-Hydroxy Stiripentol using a pooled human liver microsomal system.

Materials:

-

Stiripentol

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Purified water

-

Microcentrifuge tubes

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add Stiripentol (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

Analysis: Analyze the supernatant directly by LC-MS/MS or after further sample processing (e.g., evaporation and reconstitution in a suitable solvent).

Protocol 2: LC-MS/MS Analysis for Metabolite Detection

Objective: To detect and tentatively identify 4-Hydroxy Stiripentol in the in vitro incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight)

Chromatographic Conditions (Illustrative):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for initial screening and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted analysis.

-

Expected m/z: The expected mass-to-charge ratio (m/z) for protonated 4-Hydroxy Stiripentol ([M+H]+) is calculated based on its molecular formula (C14H18O4).

-

Collision Energy: Optimized to generate characteristic fragment ions for structural confirmation.

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of 4-Hydroxy Stiripentol.

-

Analyze the mass spectrum to confirm the molecular weight.

-

Examine the fragmentation pattern in the product ion scan to gain structural insights. The presence of a hydroxyl group on the phenyl ring will lead to characteristic fragmentation.

Protocol 3: Quantitative Analysis in Human Urine

Objective: To quantify the amount of 4-Hydroxy Stiripentol excreted in human urine following Stiripentol administration.

Sample Preparation:

-

Enzymatic Hydrolysis: Since metabolites are often excreted as glucuronide conjugates, a hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and measure the total amount of the metabolite.

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the urine sample and concentrate the analyte of interest.

-

Elution and Reconstitution: Elute the metabolite from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

Quantitative LC-MS/MS:

-

Method: Develop a robust and validated LC-MS/MS method using a stable isotope-labeled internal standard (e.g., 4-Hydroxy Stiripentol-d9) for accurate quantification.

-

Calibration Curve: Prepare a calibration curve using a certified reference standard of 4-Hydroxy Stiripentol.

-

Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and sensitivity.

Data Presentation and Interpretation

The culmination of these experimental efforts is the generation of robust data that unequivocally identifies 4-Hydroxy Stiripentol as a major metabolite.

Mass Spectrometric Evidence

The high-resolution mass spectrum will provide the accurate mass of the metabolite, confirming its elemental composition. The fragmentation pattern will be consistent with the proposed structure of 4-Hydroxy Stiripentol, showing characteristic losses and fragment ions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would support the designation of 4-Hydroxy Stiripentol as a major metabolite.

| Metabolite | Mean Urinary Excretion (% of Dose) |

| Stiripentol Glucuronide | 25 - 35% |

| 4-Hydroxy Stiripentol (Total) | 15 - 25% |

| Catechol Metabolites | 10 - 20% |

| Other Metabolites | < 10% |

Note: These values are illustrative and would need to be determined through rigorous clinical studies.

The Enzymatic Machinery: Pinpointing the Responsible CYPs

Identifying the specific CYP enzymes responsible for the formation of 4-Hydroxy Stiripentol is crucial for predicting and understanding potential drug-drug interactions.

Experiments with a panel of recombinant human CYP enzymes would likely reveal that while several CYPs can catalyze the hydroxylation of Stiripentol, CYP3A4 is the primary enzyme responsible for the formation of 4-Hydroxy Stiripentol. This is a critical piece of information for clinicians, as co-administration of Stiripentol with strong inhibitors or inducers of CYP3A4 could significantly alter its metabolic profile and potentially lead to adverse effects or reduced efficacy.

Conclusion: A Clearer Picture of Stiripentol's Journey

Through a systematic and logical application of in vitro and in vivo techniques, coupled with advanced analytical methodologies, 4-Hydroxy Stiripentol can be confidently identified as a major metabolite of Stiripentol. This in-depth understanding of its metabolic fate is not merely an academic exercise; it is a cornerstone of responsible drug development and safe and effective clinical use. The knowledge of its formation pathway, the enzymes involved, and its quantitative significance provides a framework for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ultimately, optimizing the therapeutic use of Stiripentol for the patients who need it most.

References

-

U.S. Food and Drug Administration. (2017). NDA 206709/207223 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

-

Levy, R. H., et al. (1986). The metabolic fate of stiripentol in man. Epilepsia, 27(5), 543-553. Retrieved from [Link]

-

Levy, R. H., et al. (1984). Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity. Journal of clinical pharmacology, 24(11-12), 523-533. Retrieved from [Link]

-

Zhang, K., et al. (2024). Metabolic Activation of Stiripentol Correlates with Cytotoxicity. Chemical research in toxicology. Retrieved from [Link]

-

Prejbisz, A., et al. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of toxicology, 94(9), 2947-2969. Retrieved from [Link]

-

Guengerich, F. P. (2008). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 3(12), 745-758. Retrieved from [Link]

-

Hypha Discovery. (n.d.). CYP Metabolite Synthesis. Retrieved from [Link]

-

Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

Antisel. (2021). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Retrieved from [Link]

-

ClinicalTrials.gov. (2019). Pharmacokinetic Study of Stiripentol and Its Metabolites After Multiple Dose Oral Administration in Healthy Male Volunteers. Retrieved from [Link]

-

Brunton, L. L., et al. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill. Retrieved from [Link]

-

Therapeutic Goods Administration. (2019). Australian Public Assessment Report for Stiripentol. Retrieved from [Link]

-